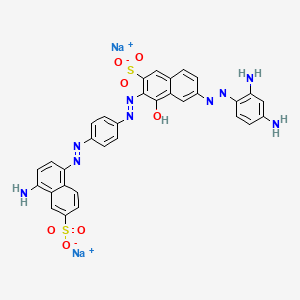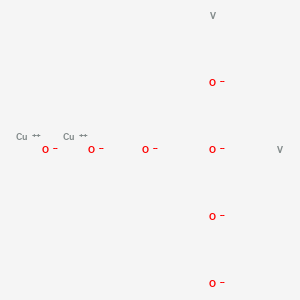
1-フェニル-3,4-ジヒドロイソキノリン
概要
説明
1-フェニル-3,4-ジヒドロイソキノリンは、分子式C15H13Nの有機化合物です。イソキノリンの誘導体であり、窒素含有複素環にフェニル基が結合していることが特徴です。
合成方法
1-フェニル-3,4-ジヒドロイソキノリンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、五酸化リンまたは塩化亜鉛などの脱水剤の存在下で、β-フェニルエチルアミンのN-アシル誘導体を環化することです . もう1つの方法は、さまざまなアミドを穏やかな求電子性アミド活性化によってイソキノリン誘導体に直接変換し、続いて環化脱水を行う方法です . 工業生産方法は、通常、同様の合成経路を使用しますが、大規模生産向けに最適化されています。
科学的研究の応用
1-Phenyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Some derivatives have shown promise as antidepressant and anticonvulsant agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
作用機序
1-フェニル-3,4-ジヒドロイソキノリンとその誘導体の作用機序は、多くの場合、特定の分子標的との相互作用を含みます。 たとえば、一部の誘導体は、神経伝達物質調節に関与する酵素であるモノアミンオキシダーゼとアセチルコリンエステラーゼを阻害します . これらの相互作用により、セロトニンやノルエピネフリンなどの神経伝達物質のレベルが上昇し、抗うつ効果に貢献すると考えられます .
生化学分析
Biochemical Properties
1-Phenyl-3,4-dihydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE)
Cellular Effects
1-Phenyl-3,4-dihydroisoquinoline affects various types of cells and cellular processes. It has been reported to exhibit antidepressant and anticonvulsant activities in a dose-dependent manner . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to increase levels of central nervous system neurotransmitters such as serotonin (5-HT) and norepinephrine (NE), which are crucial for mood regulation .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-3,4-dihydroisoquinoline involves its binding interactions with biomolecules and enzyme inhibition. It inhibits MAO-A and -B, which are enzymes responsible for the breakdown of neurotransmitters like serotonin and norepinephrine . By inhibiting these enzymes, 1-Phenyl-3,4-dihydroisoquinoline increases the availability of these neurotransmitters, thereby exerting its antidepressant effects. Additionally, it may modulate gene expression related to neurotransmitter synthesis and degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3,4-dihydroisoquinoline have been observed to change over time. The compound is relatively stable when stored under dry, room temperature conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, prolonged exposure to 1-Phenyl-3,4-dihydroisoquinoline has shown sustained antidepressant and anticonvulsant activities .
Dosage Effects in Animal Models
The effects of 1-Phenyl-3,4-dihydroisoquinoline vary with different dosages in animal models. Studies have shown that its antidepressant and anticonvulsant activities are dose-dependent, with significant effects observed at doses ranging from 10 to 30 mg/kg . At higher doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage.
Metabolic Pathways
1-Phenyl-3,4-dihydroisoquinoline is involved in several metabolic pathways. It interacts with enzymes such as MAO-A and -B, which are involved in the metabolism of neurotransmitters . By inhibiting these enzymes, the compound affects the metabolic flux and levels of metabolites like serotonin and norepinephrine, contributing to its therapeutic effects.
Transport and Distribution
The transport and distribution of 1-Phenyl-3,4-dihydroisoquinoline within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific tissues. For example, its ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .
準備方法
1-Phenyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus pentoxide or zinc chloride . Another method includes the direct conversion of various amides to isoquinoline derivatives via mild electrophilic amide activation, followed by cyclodehydration . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.
化学反応の分析
1-フェニル-3,4-ジヒドロイソキノリンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてイソキノリン誘導体になります。
還元: 還元反応では、テトラヒドロイソキノリン誘導体が生成されます。
これらの反応で一般的に使用される試薬には、酸化剤(パラジウムまたはセレンなど)と還元剤(水素化リチウムアルミニウムなど)があります。 これらの反応から生成される主な生成物には、イソキノリンとテトラヒドロイソキノリンの誘導体があります .
科学研究への応用
1-フェニル-3,4-ジヒドロイソキノリンは、科学研究でいくつかの用途があります。
化学: さまざまな複素環化合物の合成における中間体として使用されます。
生物学: この化合物の誘導体は、酵素阻害を含む潜在的な生物活性について研究されています.
類似化合物との比較
1-フェニル-3,4-ジヒドロイソキノリンは、以下の他の類似化合物と比較できます。
- 1-フェニル-1,2,3,4-テトラヒドロイソキノリン
- イソキノリン、3,4-ジヒドロ-1-フェニル-
- 1-フェニル-3,4-ジヒドロイソキノリン塩酸塩
これらの化合物は構造的に類似していますが、化学的性質と生物活性は異なります。たとえば、1-フェニル-1,2,3,4-テトラヒドロイソキノリンはより還元されており、1-フェニル-3,4-ジヒドロイソキノリンと比較して反応性が異なる可能性があります。
特性
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOQBSUYGFNMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346144 | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52250-50-7 | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3,4-dihydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-3,4-DIHYDROISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



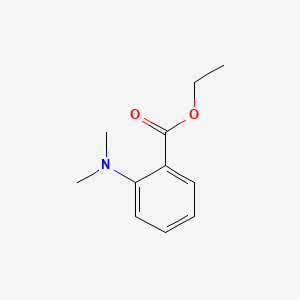

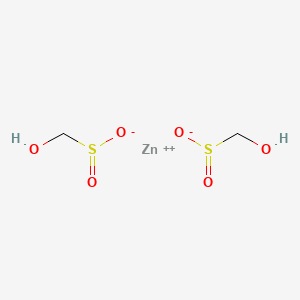
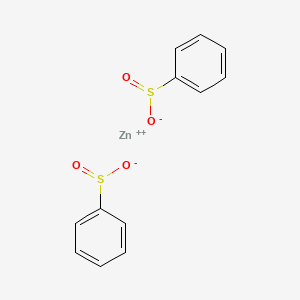
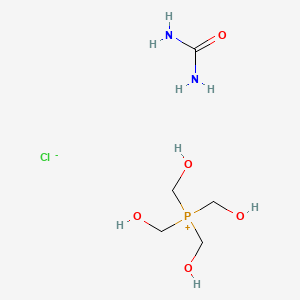
![6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B1582068.png)
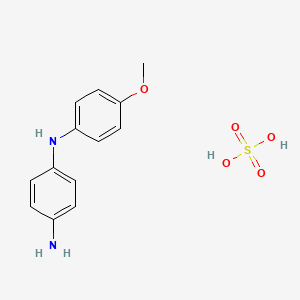
![6-Oxabicyclo[3.1.0]hex-3-ene](/img/structure/B1582071.png)
